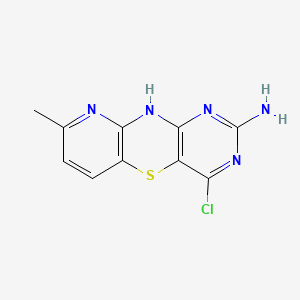
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under specific conditions. For example, the condensation of 2-chloro-4-methyl-1,3,5-triazine with 2-aminothiophenol can be carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the desired triazaphenothiazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a sulfoxide or sulfone derivative.
科学的研究の応用
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
類似化合物との比較
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure but with a methoxy group instead of a chloro group.
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a pyrimidine ring instead of a triazaphenothiazine ring.
Uniqueness
2-Amino-4-chloro-8-methyl-1,3,9-triazaphenothiazine is unique due to its specific arrangement of nitrogen, sulfur, and chlorine atoms within the triazaphenothiazine ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
CAS番号 |
63931-11-3 |
|---|---|
分子式 |
C10H8ClN5S |
分子量 |
265.72 g/mol |
IUPAC名 |
7-chloro-13-methyl-9-thia-2,4,6,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C10H8ClN5S/c1-4-2-3-5-8(13-4)15-9-6(17-5)7(11)14-10(12)16-9/h2-3H,1H3,(H3,12,13,14,15,16) |
InChIキー |
FAOJZLLGGFDDAA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)SC3=C(N2)N=C(N=C3Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















